2,2,2-trifluoro-N-(pyridin-3-yl)acetamide
Overview
Description
“2,2,2-trifluoro-N-(pyridin-3-yl)acetamide” is a chemical compound with the molecular formula C7H5F3N2O . It has a molecular weight of 190.12 g/mol .
Molecular Structure Analysis
The InChI code for “2,2,2-trifluoro-N-(pyridin-3-yl)acetamide” isInChI=1S/C7H5F3N2O/c8-7(9,10)6(13)12-5-2-1-3-11-4-5/h1-4H,(H,12,13)
. The Canonical SMILES is C1=CC(=CN=C1)NC(=O)C(F)(F)F
. Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-trifluoro-N-(pyridin-3-yl)acetamide” include a molecular weight of 190.12 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 1 .Scientific Research Applications
Distorted Copper(II) Complexes
A study by Cody et al. (2021) explored the Cu(II)-(L-CF3)2 complex, where L-CF3 is a variant of 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide. This compound showed a distorted geometry and unusually short CF···Cu distances, highlighting its potential in understanding metal-ligand interactions and coordination chemistry.
Synthesis of Pyridine Derivatives
Bissell and Swansiger (1981) described the synthesis of various pyridine derivatives including 2,2,2-trifluoro-N-(4-pyridyl)acetamide, demonstrating the versatility of this compound in synthesizing different chemical structures (Bissell & Swansiger, 1981).
NMR Study of Tautomerism
Katritzky and Ghiviriga (1995) used the SIMPLE technique to study heteroaromatic tautomerism in compounds like N-(pyridin-2-yl)acetamide, a related compound to 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide. Their work contributes to understanding the tautomeric behavior of these compounds (Katritzky & Ghiviriga, 1995).
Complexes with Thioether-Containing Pyridylalkylamide Ligands
Zhao (2015) investigated thioether-containing pyridylalkylamide ligands similar to 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide. These studies are significant for understanding the structural and chemical properties of copper complexes (Zhao, 2015).
Synthesis and Biological Studies of Metal Ion Complexes
Karim, Ali, and Musa (2005) synthesized complexes involving ligands related to 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide. Their work provides insight into the potential biological applications of these complexes (Karim, Ali, & Musa, 2005).
Copper(II) Complexes with N-(6-methylpyridin-2-yl)acetamide Ligands
Smolentsev (2017) studied copper(II) complexes with ligands similar to 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide, providing insights into the structural implications of steric hindrance in these compounds (Smolentsev, 2017).
Synthesis of N-difluoromethyl-2-pyridone Derivatives
Ando, Wada, and Sato (2006) described a synthesis method using N-(Pyridin-2-yl)acetamide derivatives to create N-difluoromethyl-2-pyridone derivatives, showing the chemical versatility of compounds related to 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide (Ando, Wada, & Sato, 2006).
Synthesis and Biological Assessment of Triazolo[4,3-a]pyridine Derivatives
Karpina et al. (2019) conducted a study on the synthesis and biological assessment of compounds including acetamides similar to 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide, further highlighting the compound's relevance in the development of new pharmaceuticals (Karpina et al., 2019).
Synthesis of N-halogeno Compounds
Banks, Besheesh, and Tsiliopoulos (1996) explored the synthesis of N-halogeno compounds, including derivatives of perfluoro-[N-(4-pyridyl)acetamide], providing a perspective on the compound's use in electrophilic fluorination (Banks, Besheesh, & Tsiliopoulos, 1996).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoro-N-pyridin-3-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)12-5-2-1-3-11-4-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGWJNVUCYDZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345530 | |
Record name | Acetamide, 2,2,2-trifluoro-N-3-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-(pyridin-3-yl)acetamide | |
CAS RN |
14815-19-1 | |
Record name | Acetamide, 2,2,2-trifluoro-N-3-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.